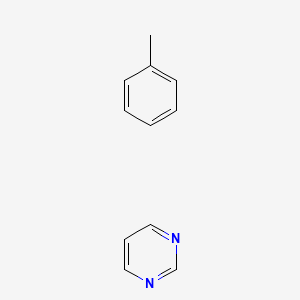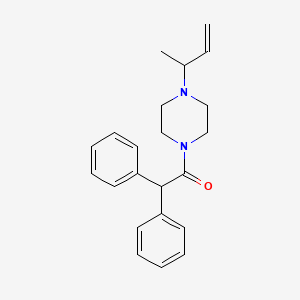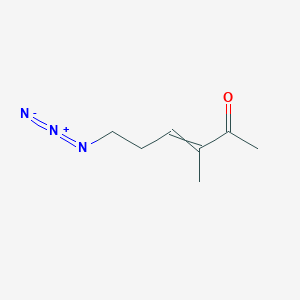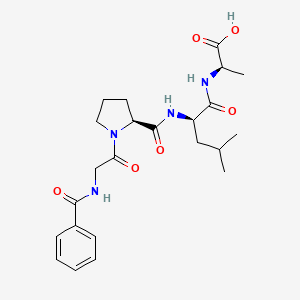![molecular formula C13H15ClN2OS B14206867 Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- CAS No. 832724-87-5](/img/structure/B14206867.png)
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- is a complex organic compound with a unique structure that includes a thiazolidine ring, a chloromethyl group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- typically involves the reaction of a thiazolidine derivative with a chloromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazolidine derivatives.
Scientific Research Applications
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: A related compound with a similar acetamide structure but different substituents.
N-(4-chlorophenyl)acetamide: Another similar compound with a chlorophenyl group instead of the thiazolidine ring.
Uniqueness
Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]- is unique due to its combination of a thiazolidine ring, chloromethyl group, and phenylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
CAS No. |
832724-87-5 |
|---|---|
Molecular Formula |
C13H15ClN2OS |
Molecular Weight |
282.79 g/mol |
IUPAC Name |
N-[3-benzyl-4-(chloromethyl)-1,3-thiazolidin-2-ylidene]acetamide |
InChI |
InChI=1S/C13H15ClN2OS/c1-10(17)15-13-16(12(7-14)9-18-13)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
InChI Key |
PEFAOOFCZWMVTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C(CS1)CCl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium bromide](/img/structure/B14206789.png)


![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)

![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)





![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)

